6-(Indolin-1-yl)-5-methylnicotinic acid

Description

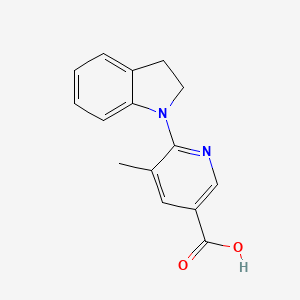

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H14N2O2/c1-10-8-12(15(18)19)9-16-14(10)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3,(H,18,19) |

InChI Key |

SJCZVWYQYVFHGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Significance of Indoline and Nicotinic Acid Scaffolds in Medicinal Chemistry and Drug Discovery

The rational design of new therapeutic agents often relies on the use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. Both the indoline (B122111) and nicotinic acid moieties are prime examples of such scaffolds, each possessing a rich history of application in medicinal chemistry.

The indoline scaffold, a saturated analog of the indole (B1671886) ring, is a bicyclic heterocyclic amine that is a core component of numerous natural products and synthetic drugs. windows.net Its three-dimensional structure allows for specific spatial arrangements of substituents, making it a versatile framework for targeting a wide array of biological receptors and enzymes. windows.netsmolecule.com In medicinal chemistry, indoline derivatives have been investigated for a broad spectrum of pharmacological activities. They are particularly prominent in the development of anticancer agents, where the indoline nucleus serves as a key pharmacophore in molecules designed to inhibit kinases or act as antiproliferative agents. smolecule.commdpi.comgoogle.com Furthermore, this scaffold is integral to compounds with anti-inflammatory, antioxidant, and antimicrobial properties. windows.net The utility of the indoline ring system extends to its use as a synthetic intermediate, providing a robust platform for constructing complex molecular architectures. windows.net

Similarly, the nicotinic acid scaffold, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid that plays a crucial role in cellular metabolism. researchgate.net Beyond its nutritional importance, nicotinic acid and its derivatives have been employed for decades in pharmacology. chemicalbook.com A primary clinical application is in the management of dyslipidemia, owing to its ability to modulate lipid profiles. chemicalbook.comnih.gov The scaffold is also a foundation for developing new therapeutic agents with diverse activities. Researchers have successfully synthesized nicotinic acid derivatives with potent anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netmdpi.com The integration of the nicotinic acid moiety into larger molecules is a common strategy in drug design to enhance pharmacokinetic properties or to explore novel biological activities. nih.gov

The combination of these two powerful scaffolds in a single molecule, as seen in 6-(Indolin-1-yl)-5-methylnicotinic acid, creates a hybrid structure with the potential for unique biological activities, leveraging the established therapeutic relevance of both its constituent parts.

Overview of 6 Indolin 1 Yl 5 Methylnicotinic Acid As a Research Chemical and Building Block

Retrosynthetic Analysis of the this compound Scaffold

A logical retrosynthetic analysis of this compound begins with the disconnection of the C-N bond between the indoline ring and the pyridine (B92270) nucleus. This bond is identified as a prime disconnection point, suggesting its formation through a nucleophilic aromatic substitution (SNAr) or a related cross-coupling reaction. This primary disconnection yields two key synthons: an indoline molecule and a 5-methylnicotinic acid derivative activated at the C-6 position, such as a 6-halopyridine (e.g., 6-chloro- or 6-bromo-5-methylnicotinic acid).

Further deconstruction of the 5-methylnicotinic acid intermediate points towards simpler, commercially available precursors. The carboxylic acid and methyl groups on the pyridine ring can be traced back to a 3,5-disubstituted pyridine. Specifically, the selective oxidation of one methyl group of 3,5-dimethylpyridine (B147111) (3,5-lutidine) presents a direct and efficient route to the 5-methylnicotinic acid core. This two-step retrosynthetic pathway simplifies the complex target molecule into readily accessible starting materials: 3,5-lutidine and indoline.

Approaches to the 5-Methylnicotinic Acid Core

Oxidation Strategies for 5-Methylnicotinic Acid Precursors

The most prevalent method for synthesizing 5-methylnicotinic acid is the selective oxidation of 3,5-dimethylpyridine (3,5-lutidine). This transformation requires careful control of reaction conditions to prevent over-oxidation to the dicarboxylic acid.

One widely used oxidizing agent is potassium permanganate (B83412) (KMnO₄) in an aqueous medium. chemicalbook.com The reaction is typically conducted under mild temperature conditions (e.g., 25-45°C). chemicalbook.com A significant challenge with this method is the formation of the byproduct 3,5-pyridinedicarboxylic acid, which necessitates a careful pH-controlled workup to separate the desired monocarboxylic acid. chemicalbook.com Despite this, yields can be moderate, with reports of approximately 59%. chemicalbook.com

An alternative oxidation system employs hydrogen peroxide in concentrated sulfuric acid. google.com This method involves heating 3,5-lutidine with hydrogen peroxide at elevated temperatures (110-150°C). google.comgoogle.com This system offers the advantage of improved selectivity, as the limited oxidizing power of hydrogen peroxide under these conditions is less likely to oxidize both methyl groups. google.com Yields for this process have been reported to be above 60%. google.com

| Precursor | Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dimethylpyridine | KMnO₄ | Water | 25-45 | 20 | 59.4 | chemicalbook.com |

| 3,5-Dimethylpyridine | H₂O₂ / H₂SO₄ | H₂SO₄ | 110-150 | 5-20 | >60 | google.com |

General Synthetic Routes for Nicotinic Acid Derivatives

The synthesis of nicotinic acid and its derivatives is a well-established field in organic chemistry, driven by their importance as pharmaceuticals and agrochemicals. researchgate.net Beyond the specific oxidation of lutidines, several general strategies exist.

Historically, nicotinic acid was prepared by the oxidation of nicotine, a naturally occurring alkaloid, using strong oxidizing agents like nitric acid, potassium permanganate, or chromic acid. orgsyn.orgjetir.org Another major industrial route involves the gas-phase oxidation or ammoxidation of 3-methylpyridine (B133936) (3-picoline). nih.gov The ammoxidation process first yields 3-cyanopyridine, which is then hydrolyzed to nicotinic acid or nicotinamide (B372718). nih.govgoogle.com

Other approaches include the sulfonation of pyridine to yield pyridine-3-sulfonic acid, followed by cyanation and subsequent hydrolysis. google.com The synthesis of substituted nicotinic acids, such as 6-methylnicotinic acid, can be achieved through the oxidation of corresponding 2-methyl-5-alkylpyridines, like 2-methyl-5-ethylpyridine, with nitric acid. google.comenvironmentclearance.nic.ingoogle.comgoogle.com These diverse methods provide a broad toolkit for accessing the nicotinic acid scaffold, which can then be further functionalized. nih.gov

Strategies for Indoline Moiety Incorporation at the C-6 Position of the Nicotinic Acid Ring

The key step in assembling the final scaffold is the formation of the C-N bond between the indoline nitrogen and the C-6 position of the 5-methylnicotinic acid ring. The most direct approach for this transformation is a nucleophilic aromatic substitution (SNAr) reaction.

This strategy requires a 5-methylnicotinic acid derivative that has a good leaving group at the C-6 position, typically a halogen like chlorine or bromine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions (ortho and para to the ring nitrogen). stackexchange.com The C-6 position is electronically equivalent to the C-2 position and is thus also activated towards SNAr.

The reaction would involve treating a 6-halo-5-methylnicotinate ester with indoline in the presence of a base. The base is required to deprotonate the indoline nitrogen, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction. The ester form of the nicotinic acid is often preferred to avoid potential side reactions involving the carboxylic acid group. After the successful coupling, the ester can be hydrolyzed under acidic or basic conditions to yield the final product, this compound. While direct examples for this specific molecule are not detailed in the literature, this SNAr approach is a standard and reliable method for the N-arylation of pyridines. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues allows for the exploration of structure-activity relationships. Modifications can be made to either the nicotinic acid core or the indoline moiety.

Modifications on the Indoline Nitrogen (N-1)

The indoline nitrogen in the parent structure is a secondary amine and serves as a versatile handle for introducing a variety of substituents. Standard organic transformations can be employed to create a library of derivatives. These reactions are typically performed after the indoline moiety has been coupled to the nicotinic acid ring.

Common modifications include:

N-Alkylation: Introduction of alkyl groups can be achieved by reacting the parent compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like sodium hydride or potassium carbonate.

N-Acylation: Acyl groups can be installed using acyl chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine. This reaction forms an amide linkage at the indoline nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamide derivatives.

N-Arylation: More complex aryl or heteroaryl groups can be introduced via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, although intramolecular SNAr reactions are also known. beilstein-journals.orgnih.govsci-hub.ru

These functionalization strategies enable the systematic modification of the indoline portion of the molecule, providing a route to a diverse range of analogues. chemrxiv.orgnih.gov

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, primarily through reactions such as esterification and amidation. uomus.edu.iq These modifications can significantly impact a molecule's solubility, membrane permeability, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. This can be achieved through Fischer esterification, reacting this compound with an alcohol under acidic catalysis. Alternatively, reaction with alkyl halides in the presence of a base can yield the corresponding esters. researchgate.net The choice of alcohol can introduce a wide variety of alkyl or aryl groups, thereby tuning the lipophilicity of the resulting compound. For instance, the synthesis of functionally substituted esters of nicotinic and isonicotinic acids has been described by acylating various alcohols with the corresponding acid chlorides in the presence of a base. belnauka.by

Amidation: The formation of amides is another key functionalization pathway. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide. A diverse library of analogues can be generated by varying the amine component. uomus.edu.iq

Below is a table summarizing potential functionalizations of the carboxylic acid moiety.

| Reaction Type | Reagents and Conditions | Product Class | Potential Impact |

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄), Heat | Esters | Increased lipophilicity, prodrug potential |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (R-NH₂) or (R₂NH) | Amides | Altered solubility and hydrogen bonding capacity |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol | Removal of acidic character, introduction of new functional handle |

| Conversion to Acyl Halide | SOCl₂, (COCl)₂ | Acyl Chlorides | Highly reactive intermediate for further synthesis |

Substitutions on the Nicotinic Acid Pyridine Ring

The pyridine ring of the nicotinic acid portion offers several positions for substitution, allowing for the introduction of various functional groups that can modulate the electronic properties and steric profile of the molecule. Nucleophilic aromatic substitution is a common strategy for functionalizing pyridine rings, particularly when activated by electron-withdrawing groups. researchgate.net

The preparation of 4-substituted nicotinic acids and nicotinamides has been described, highlighting the potential for modification at this position. rsc.org Derivatives with substituents such as hydroxy, methoxy, amino, and anilino groups have been synthesized. rsc.org Furthermore, the introduction of different substituents on the pyridine ring of nicotinic receptor agonists has been shown to affect their affinity and selectivity. nih.gov

A summary of potential substitution reactions on the pyridine ring is provided in the table below.

| Position | Reaction Type | Example Reagents | Potential Substituents |

| C2/C4 | Nucleophilic Aromatic Substitution | Organolithium reagents, Amines | Alkyl, Aryl, Amino groups |

| C2/C4/C5 | Electrophilic Aromatic Substitution (if activated) | Nitrating agents, Halogenating agents | Nitro, Halogen groups |

| Various | Transition-metal catalyzed cross-coupling | Boronic acids (Suzuki), Organotins (Stille) | Aryl, Heteroaryl groups |

Modifications on the Indoline Ring System

The indoline ring system presents multiple sites for modification, both on the aromatic benzene (B151609) portion and the saturated five-membered ring. Recent advances in C-H functionalization have provided powerful tools for directly introducing substituents onto such heterocyclic systems. scienmag.com

Researchers have developed methods for the selective alkylation of indoles at the C5 position using copper catalysis, a technique that could potentially be adapted for indoline systems. scienmag.comsciencedaily.comeurekalert.org This addresses the challenge of modifying positions that are often less reactive. eurekalert.org Such methods allow for the introduction of various alkyl groups, expanding the chemical diversity of the resulting analogues. scienmag.com

Furthermore, ring expansion methodologies offer a way to fundamentally alter the core scaffold. For instance, photochemically mediated ring expansion of indoles to quinolinium salts has been demonstrated, providing a route to novel, larger ring systems. nih.gov Skeletal remodeling of the indole ring to access different heterocyclic cores like phenanthridines has also been reported. researchgate.net

The table below outlines potential modifications to the indoline ring.

| Modification Type | Reaction/Methodology | Example Reagents/Catalysts | Potential Outcome |

| C-H Functionalization | Direct Arylation/Alkylation | Palladium or Copper catalysts | Introduction of aryl or alkyl groups at various positions |

| N-Alkylation/Arylation | Nucleophilic Substitution | Alkyl halides, Aryl boronic acids | Modification of the nitrogen substituent |

| Ring Expansion | Photochemical Ring Expansion | Arylchlorodiazirines | Formation of quinoline-like structures |

| Skeletal Remodeling | Cleavage and Cyclization | Transition metal catalysts | Access to novel heterocyclic frameworks |

Structure Activity Relationship Sar Studies of 6 Indolin 1 Yl 5 Methylnicotinic Acid Derivatives

Rationale for SAR Investigations within the 6-(Indolin-1-yl)-5-methylnicotinic Acid Chemical Space

The primary rationale for undertaking SAR investigations into this compound derivatives would be to systematically map the relationship between chemical structure and biological function. Such studies are fundamental to identifying the key molecular features responsible for any observed activity, guiding the design of more potent and selective analogs, and potentially uncovering novel therapeutic applications.

Key objectives for an SAR study in this area would include:

Identification of Biological Targets: Determining the specific enzymes, receptors, or other biomolecules with which this compound and its derivatives interact.

Optimization of Potency: Systematically modifying the core structure to enhance the desired biological effect.

Improvement of Selectivity: Modifying the molecule to minimize off-target effects and enhance its specificity for the intended biological target.

Enhancement of Pharmacokinetic Properties: Fine-tuning the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Given the structural components of the molecule, potential, yet currently unproven, biological activities could be hypothesized in areas such as anti-inflammatory, anticancer, or neurological disorders, making SAR studies a critical step in validating any such potential.

Impact of Indoline (B122111) Ring Modifications on Biological Interactions

The indoline ring offers multiple positions for substitution, and modifications at these sites would be expected to significantly influence the compound's biological profile. A systematic SAR study would involve the synthesis and evaluation of derivatives with various substituents on the phenyl portion of the indoline ring.

Key questions to be addressed would include:

Influence of Substituent Position: How does the placement of substituents (e.g., at the 4-, 5-, 6-, or 7-position) on the indoline ring affect biological activity?

Effect of Electronic Properties: What is the impact of electron-donating versus electron-withdrawing groups on potency and selectivity?

Role of Steric Bulk: How do bulky versus smaller substituents at different positions influence binding to a potential biological target?

Impact of Hydrogen Bonding: Would the introduction of hydrogen bond donors or acceptors on the indoline ring enhance target engagement?

Without experimental data, any discussion on the impact of these modifications remains speculative. However, it is a critical area for future research.

Role of the 5-Methyl Group on the Nicotinic Acid Moiety in Modulating Activity

An SAR investigation would aim to answer:

Necessity of the Methyl Group: Is the 5-methyl group essential for activity, or can it be replaced or removed without loss of potency?

Impact of Steric Alterations: How does replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or smaller atoms (e.g., hydrogen) affect biological interactions?

Influence of Electronic Modifications: Would replacing the methyl group with electronically different substituents (e.g., methoxy, halogen) alter the activity profile?

Systematic variation of this group would provide valuable insights into the steric and electronic requirements of the binding pocket of any potential biological target.

Influence of the C-6 Indoline Linkage on Molecular Recognition and Target Affinity

The linkage of the indoline nitrogen to the C-6 position of the nicotinic acid ring is a defining characteristic of this molecular scaffold. The nature and orientation of this linkage are likely to be critical for molecular recognition and binding affinity.

Future SAR studies should explore:

Positional Isomers: How does moving the indoline linkage to other positions on the nicotinic acid ring (e.g., C-2, C-4, C-5) affect activity?

Nature of the Linker: Can the direct N-C bond be replaced with other linkers (e.g., an amide, ether, or methylene (B1212753) bridge) to modulate activity or conformational flexibility?

Rotational Freedom: How does the rotational barrier around the N-C bond influence the preferred conformation and, consequently, the biological activity?

Understanding the role of this linkage is fundamental to comprehending how the two core moieties are presented to a biological target.

Conformational Preferences and Their Correlation with Observed Activities

The three-dimensional shape of a molecule is crucial for its interaction with biological targets. The this compound molecule possesses a degree of conformational flexibility, particularly around the bond connecting the indoline and nicotinic acid rings.

Conformational analysis, through computational modeling and experimental techniques (such as NMR spectroscopy), would be essential to:

Identify Low-Energy Conformations: Determine the most stable three-dimensional arrangements of the molecule.

Correlate Conformation with Activity: Establish whether a specific conformation is required for the observed biological effect.

Guide the Design of Conformationally Restricted Analogs: Synthesize rigid analogs that lock the molecule in a putative bioactive conformation to potentially enhance potency and selectivity.

Without any reported biological activity for the parent compound, it is impossible to draw any correlations between conformation and activity at this time. This remains a critical area for future investigation should this compound class prove to be biologically active.

Exploration of Molecular Targets and Biological Mechanisms for 6 Indolin 1 Yl 5 Methylnicotinic Acid Derivatives

Enzyme Inhibition and Activation Studies

The structural motifs of indoline (B122111) and nicotinic acid are known to interact with various enzymes, suggesting that derivatives of 6-(indolin-1-yl)-5-methylnicotinic acid could function as enzyme inhibitors or activators.

α-Amylase and α-Glucosidase Inhibition: In the context of managing type 2 diabetes, the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. acs.org Research has shown that derivatives of both nicotinic acid and indole (B1671886)/indoline scaffolds possess inhibitory activity against these enzymes. For instance, a study on 5-amino-nicotinic acid derivatives revealed promising dual inhibitory potential against both α-amylase and α-glucosidase, with some compounds showing activity comparable to the standard drug, acarbose. Similarly, synthesized 3,3-di(indolyl)indolin-2-ones demonstrated high to excellent inhibition activities for both enzymes, with a notable preference for inhibiting α-glucosidase over α-amylase, which is a desirable characteristic for potential antidiabetic agents. rsc.org Chalcone (B49325) derivatives, which can be structurally related, have also been extensively reviewed for their significant inhibitory effects on both α-amylase and α-glucosidase. mdpi.com

Table 1: Inhibitory Activity of Related Compounds on α-Amylase and α-Glucosidase

| Compound Class | Enzyme | IC50 / % Inhibition | Reference |

|---|---|---|---|

| 5-Amino-nicotinic acid derivatives | α-Amylase | IC50: 12.17 to 37.33 µg/mL | nih.gov |

| 5-Amino-nicotinic acid derivatives | α-Glucosidase | IC50: 12.01 to 38.01 µg/mL | nih.gov |

| 3,3-di(indolyl)indolin-2-ones | α-Amylase | 51 ± 4% to 92 ± 4% at 50 µg/ml | rsc.org |

Histone Deacetylase (HDAC) Inhibition: HDAC enzymes are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov The nicotinamide (B372718) moiety, structurally related to nicotinic acid, is a key component of the NAD+ cofactor involved in the function of Class III HDACs (sirtuins). nih.gov Furthermore, various small molecules incorporating heterocyclic scaffolds have been developed as inhibitors for zinc-dependent HDACs (Classes I, II, and IV). mdpi.com For example, certain nicotinamide compounds with a hydrazide scaffold have been designed as potential selective HDAC3 inhibitors. researchgate.net Derivatives of bg.ac.rs-shogaol, which were modified to include pyrazole (B372694) moieties, also exhibited HDAC inhibitory activity in the micromolar range. nih.gov Given these precedents, derivatives of this compound could potentially be designed to target specific HDAC isoforms.

MAP Kinase-Interacting Kinase (Mnk1/2) Inhibition: The Mnk1/2 kinases are involved in mRNA translation and are implicated in the oncogenicity and metastasis of certain cancers, such as KIT-mutant melanoma. nih.gov Inhibition of Mnk1/2 leads to reduced phosphorylation of its substrate eIF4E and can suppress the expression of proteins like SNAIL and cyclin E1. nih.govnih.gov A novel class of potent Mnk1/2 inhibitors based on an amino-1H-indazol-1,2-dihydropyridin-2-one scaffold has been developed. nih.gov The structural similarity of the indazole core to the indoline/indole system suggests that this kinase family could be a plausible target for appropriately substituted this compound derivatives.

Receptor Binding and Allosteric Modulation

The indole and indoline scaffolds are privileged structures in medicinal chemistry, known for their ability to bind to a wide range of biological receptors.

GABA-A Receptor Modulation: The indole nucleus is a key structural feature in ligands that bind to the GABA-A receptor complex. bg.ac.rs Studies have identified an indole-binding site on the GABA-A receptor-associated protein (GABARAP), which is a major determinant of its ligand specificity. drugs.comacs.org Furthermore, series of indole derivatives have been identified as allosteric modulators of GABA-A receptors, sharing pharmacophore features with other known modulators like pyrazoloquinolinones. nih.gov

Translocator Protein (TSPO) Binding: The 18 kDa translocator protein (TSPO), located in the outer mitochondrial membrane, is involved in neurosteroidogenesis and has been studied as a target for anxiety and depression. nih.gov Various heterocyclic compounds have been developed as TSPO ligands. For example, a series of imidazoquinazolinone derivatives were designed to act as TSPO ligands, demonstrating the potential of complex heterocyclic systems to bind to this target. researchgate.net

MDM2-p53 and MDMX-p53 Interaction Inhibition: Disrupting the interaction between the p53 tumor suppressor and its negative regulators, MDM2 and MDMX, is a promising non-genotoxic anticancer strategy. nih.gov The indole and indoline scaffolds have been extensively utilized to create potent inhibitors of this protein-protein interaction. nih.gov Spirooxindole derivatives, in particular, have emerged as a highly successful class of MDM2 inhibitors. acs.orgrsc.org Novel indolone derivatives and 2,3'-bis(1'H-indole) scaffolds have also been synthesized and shown to act as dual inhibitors of both MDM2 and MDMX. nih.govmdpi.com

A2B Adenosine (B11128) Receptor (A2B AR) Modulation: The A2B adenosine receptor is implicated in various physiopathological processes, including inflammation and cancer, making it an attractive therapeutic target. nih.govnih.gov While many known antagonists are based on xanthine (B1682287) scaffolds, nih.govmdpi.com studies have also explored other structures. Notably, certain 2-(3-indolyl)ethyloxy)adenosine derivatives have been shown to possess micromolar potency in activating the A2B AR. nih.gov This indicates that the indole moiety can be incorporated into ligands that modulate this receptor.

Keap1-Nrf2 Interaction Inhibition: The Keap1-Nrf2 pathway is a major cellular defense mechanism against oxidative stress. nih.gov Inhibiting the protein-protein interaction between Keap1 and Nrf2 allows Nrf2 to activate the expression of antioxidant genes. Both indole and indoline-based compounds have been successfully developed as potent inhibitors of this interaction. nih.govunina.itresearchgate.net One optimized indoline-based inhibitor demonstrated an IC50 of 22 nM and showed protective effects in cardiac cells and mouse models. acs.orgnih.gov

Table 2: Potential Receptor Targets for Indole/Indoline Derivatives

| Target | Compound Class | Activity | Reference |

|---|---|---|---|

| MDM2/MDMX | Indolone Derivatives | Dual Inhibitor (Ki: 0.031 µM for MDM2) | mdpi.com |

| MDM2/MDMX | 2,3'-Bis(1'H-indole) | Dual Inhibitor | nih.gov |

| Keap1-Nrf2 | Indoline-based compounds | PPI Inhibitor (IC50: 22 nM) | acs.orgnih.gov |

| Keap1-Nrf2 | Indole derivatives | PPI Inhibitor | nih.govunina.it |

| A2B AR | 2-(3-indolyl)ethyloxy)adenosines | Agonist (EC50: 0.128 to 1 µM) | nih.gov |

Interactions with Microbial Biological Processes

Both nicotinic acid and indole/indoline derivatives have been investigated for their antimicrobial properties, suggesting a potential role for this compound derivatives in combating microbial infections.

Antibacterial Activity: Nicotinic acid derivatives are known to be highly specific antibacterial agents, particularly active against Mycobacterium tuberculosis, where they are thought to inhibit peptide synthesis. drugs.comchemistryjournal.net Numerous studies have also demonstrated the broad-spectrum antibacterial activity of various synthetic nicotinamide and nicotinic acid derivatives against both Gram-positive and Gram-negative bacteria. bg.ac.rsresearchgate.netnih.gov Similarly, the indoline scaffold is a component of potent antibacterial agents. Indoline-derived phenolic Mannich bases are effective growth inhibitors of several Gram-positive bacterial strains, including S. aureus and E. faecalis, with some compounds showing MICs lower than 5 µM. researchgate.net

Resistance Modification: The rise of antimicrobial resistance is a major global health threat. bg.ac.rs Some compounds can act not only as direct antimicrobials but also as agents that modify or reverse existing resistance mechanisms. For example, nicotinic esterification of a natural product was shown to significantly reverse P-glycoprotein (P-gp)-mediated multidrug resistance in human cancer cells. mdpi.com P-gp is an efflux pump with analogues in bacteria that contribute to antibiotic resistance. Additionally, novel indolyl-5-methylphenanthridium derivatives have shown greatly improved activity against various drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

Table 3: Antibacterial Activity of Structurally Related Compounds

| Compound Class | Bacterial Strain(s) | MIC Range | Reference |

|---|---|---|---|

| Indoline-derived Mannich bases | Gram-positive strains | < 5 µM | researchgate.net |

| Indolyl-5-methylphenanthridium C5 | S. aureus (susceptible) | 1 µg/mL | nih.gov |

| Indolyl-5-methylphenanthridium C5 | MRSA | 2 µg/mL | nih.gov |

| N-nicotinoyl...carboxylates | E. coli / S. dysenteriae | 0.17 to 0.37 | zu.edu.eg |

Cellular Pathway Modulation Relevant to Biological Activity

The antiproliferative effects of indole, indoline, and nicotinic acid derivatives are often linked to their ability to modulate key cellular pathways, leading to outcomes such as cell cycle arrest and apoptosis.

Antiproliferative Effects: A wide array of derivatives containing the core scaffolds of this compound have demonstrated potent antiproliferative activity against various human cancer cell lines. nih.govmdpi.com Novel nicotinic acid-based compounds have shown significant cytotoxic potential against colon (HCT-15) and prostate (PC-3) cancer cells, with one derivative exhibiting greater potency than the reference drug doxorubicin (B1662922) against these lines. nih.gov This activity was linked to the inhibition of VEGFR-2. nih.gov Similarly, substituted nicotinamides have shown interesting antitumor activity against hepatocellular and colon carcinoma cell lines. nih.govacs.org Indole and indoline derivatives are also well-established as antiproliferative agents, with activities documented against breast, lung, and other cancer types. nih.govmdpi.com

Cell Cycle Arrest and Apoptosis: A common mechanism underlying the antiproliferative activity of these compounds is the induction of cell cycle arrest. Treatment of cancer cells with active compounds often leads to an accumulation of cells in a specific phase of the cell cycle, preventing them from progressing to mitosis. For example, certain benzofuran (B130515) derivatives, which are structurally related heterocyclic compounds, were found to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells. chemistryjournal.net A synthetic indole chalcone was also shown to cause cell cycle arrest in breast cancer cell lines. nih.gov This cell cycle arrest is frequently a prelude to apoptosis, or programmed cell death. The induction of apoptosis by indole derivatives has been confirmed through various assays, including the activation of key executioner enzymes like caspase-3 and caspase-9. nih.govmdpi.com

Table 4: Cellular Effects of Related Derivatives on Cancer Cell Lines

| Compound Class | Cell Line(s) | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Nicotinic Acid Derivative (5c) | HCT-15, PC-3 | Cytotoxicity | VEGFR-2 Inhibition, Apoptosis | nih.gov |

| Indole Derivative (HNPMI) | MCF-7, SkBr3 | Antiproliferation, Apoptosis | Caspase-3/-9 activation | nih.gov |

| Indole Chalcone | MDA-MB-231, MCF-7 | Cell Cycle Arrest, Apoptosis | Caspase-3/-7 activation | nih.gov |

| Benzofuran Derivative (7) | HepG2 | Cell Cycle Arrest | G2/M Phase Arrest | chemistryjournal.net |

Research Applications and Future Directions for 6 Indolin 1 Yl 5 Methylnicotinic Acid

Role as a Privileged Scaffold in the Discovery of Novel Chemical Entities

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a diverse range of bioactive compounds. Both the indoline (B122111) and nicotinic acid moieties are considered privileged structures in drug discovery.

The indoline scaffold is a core component of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating specific interactions with biological targets.

Similarly, nicotinic acid (niacin or vitamin B3) and its derivatives are known to interact with various enzymes and receptors, leading to effects such as vasodilation and lipid-lowering. The pyridine (B92270) ring of nicotinic acid can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition.

The combination of these two privileged scaffolds in 6-(indolin-1-yl)-5-methylnicotinic acid creates a hybrid molecule with a unique chemical space and a high potential for interacting with a broad range of biological targets. This makes it an excellent candidate for scaffold-based drug design, where modifications to the core structure can lead to the discovery of novel chemical entities with diverse therapeutic applications.

Table 1: Examples of Biological Activities Associated with Indoline and Nicotinic Acid Scaffolds

| Scaffold | Associated Biological Activities |

| Indoline | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory |

| Nicotinic Acid | Vasodilatory, Lipid-lowering, Anti-inflammatory |

Strategies for Optimizing Potency, Selectivity, and Mechanism of Action in New Derivatives

To harness the full potential of the this compound scaffold, systematic structural modifications can be employed to optimize the potency, selectivity, and mechanism of action of its derivatives. Key strategies include:

Substitution on the Indoline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the indoline ring can significantly impact the electronic and steric properties of the molecule. This can lead to enhanced binding affinity and selectivity for a specific biological target.

Modification of the Nicotinic Acid Moiety: The carboxylic acid group of the nicotinic acid part can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties such as cell permeability and metabolic stability.

Alteration of the Linkage: The nature of the linkage between the indoline and nicotinic acid moieties can be varied to explore different spatial arrangements of the two scaffolds, potentially leading to novel interactions with target proteins.

Structure-activity relationship (SAR) studies are crucial in this optimization process. By systematically synthesizing and evaluating a library of derivatives, researchers can identify the key structural features responsible for the desired biological activity.

Development of Advanced Synthetic Methodologies for Expanding Chemical Diversity

The efficient synthesis of a diverse library of this compound derivatives is essential for thorough biological evaluation. While general synthetic routes for nicotinic acid derivatives are established, the development of advanced and versatile synthetic methodologies is a key area of future research.

Potential synthetic strategies could involve:

Palladium-catalyzed cross-coupling reactions: Techniques such as the Buchwald-Hartwig amination could be employed for the efficient formation of the C-N bond between the indoline and nicotinic acid precursors.

Combinatorial chemistry approaches: The use of solid-phase synthesis or parallel synthesis techniques can accelerate the generation of a large number of derivatives for high-throughput screening.

Development of novel cyclization methods: For the synthesis of the indoline core itself, new and more efficient cyclization strategies can expand the range of accessible starting materials.

Table 2: Potential Synthetic Reactions for Derivative Synthesis

| Reaction Type | Purpose |

| Buchwald-Hartwig Amination | Formation of the C-N bond between indoline and nicotinic acid precursors. |

| Esterification/Amidation | Modification of the carboxylic acid group. |

| Suzuki/Stille Coupling | Introduction of substituents on the aromatic rings. |

Application of Integrated Computational and Experimental Approaches in Structure-Guided Research

The integration of computational and experimental methods can significantly streamline the drug discovery process based on the this compound scaffold.

Molecular Docking and Virtual Screening: Computational docking studies can predict the binding modes of derivatives within the active site of a target protein. This information can guide the design of new compounds with improved binding affinities. Virtual screening of large compound libraries can identify new potential hits based on the this compound framework.

Pharmacophore Modeling: A pharmacophore model can be developed based on the essential structural features required for biological activity. This model can then be used to search for novel compounds with similar features.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be built to correlate the structural properties of the derivatives with their biological activities. These models can then be used to predict the activity of yet-unsynthesized compounds.

These in silico approaches, when used in conjunction with experimental validation, can save time and resources by prioritizing the synthesis of the most promising candidates.

Exploration of New Avenues for Mechanistic Investigation Based on Identified Biological Activities

Once bioactive derivatives of this compound are identified, a crucial next step is to elucidate their mechanism of action. Given the diverse activities of the parent scaffolds, several avenues for mechanistic investigation can be pursued:

Anti-inflammatory Mechanisms: If derivatives show anti-inflammatory activity, studies could focus on their effects on key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, or enzymes like cyclooxygenase (COX).

Anticancer Pathways: For derivatives exhibiting anticancer properties, investigations could explore their ability to induce apoptosis, inhibit cell cycle progression, or modulate specific signaling pathways that are dysregulated in cancer.

Antimicrobial Target Identification: If antimicrobial activity is observed, efforts can be directed towards identifying the specific bacterial or viral targets. This could involve techniques such as target-based screening or affinity-based proteomics.

Understanding the precise molecular mechanisms will be essential for the further development of these compounds into clinical candidates.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 6-(Indolin-1-yl)-5-methylnicotinic acid?

- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to assess purity, ensuring baseline separation of peaks. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze aromatic protons and methyl groups, complemented by Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Q. How should researchers design experiments to optimize the synthetic yield of this compound?

- Methodological Answer : Adopt a factorial design to test variables like reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between parameters. Use response surface methodology (RSM) to model non-linear relationships and pinpoint optimal conditions. Document reaction progress via thin-layer chromatography (TLC) and characterize intermediates at each step .

Q. What are the best practices for validating the biological activity of this compound in preliminary assays?

- Methodological Answer : Establish dose-response curves in cell-based assays (e.g., IC₅₀ determination) with triplicate technical and biological replicates. Include positive and negative controls to normalize data. Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Statistical analysis (e.g., ANOVA) should confirm significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Perform meta-analysis of existing data to identify variables such as assay conditions (e.g., pH, cell lines) or compound solubility differences. Replicate conflicting experiments under standardized protocols, and use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity. Cross-reference with structural analogs to assess structure-activity relationship (SAR) consistency .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Apply molecular dynamics (MD) simulations to estimate logP (lipophilicity) and blood-brain barrier permeability. Use quantitative structure-activity relationship (QSAR) models to predict metabolic stability (e.g., CYP450 interactions). Validate predictions with in vitro assays like Caco-2 permeability or microsomal stability tests .

Q. How can researchers investigate the mechanistic role of this compound in modulating enzymatic pathways?

- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Kᵢ). Use isotope labeling or fluorescent probes to track substrate turnover. Pair with proteomics or transcriptomics to identify downstream pathway alterations. Molecular docking studies can predict binding modes, validated by site-directed mutagenesis of target enzymes .

Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?

- Methodological Answer : Utilize chiral stationary phases in HPLC (e.g., amylose or cellulose derivatives) for enantiomer separation. For polymorph isolation, optimize crystallization conditions via solvent evaporation or cooling gradients, monitored by differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Compare lattice energies using density functional theory (DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.